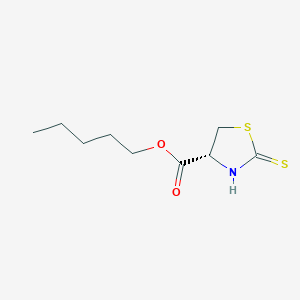
pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with a pentyl halide under basic conditions. The reaction can be carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.
Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and substituted thiazolidine compounds.
科学的研究の応用
Pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The compound may also interact with cellular membranes and affect their permeability and function.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: A structurally similar compound with a different substitution pattern.
Pentyl thiazolidine-4-carboxylate: Lacks the sulfanylidene group but has a similar core structure.
Sulfanylidene thiazolidine derivatives: Compounds with varying alkyl or aryl groups attached to the thiazolidine ring.
Uniqueness
Pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate is unique due to the presence of the pentyl group and the sulfanylidene group, which confer distinct chemical and biological properties
特性
CAS番号 |
162471-34-3 |
|---|---|
分子式 |
C9H15NO2S2 |
分子量 |
233.4 g/mol |
IUPAC名 |
pentyl (4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C9H15NO2S2/c1-2-3-4-5-12-8(11)7-6-14-9(13)10-7/h7H,2-6H2,1H3,(H,10,13)/t7-/m0/s1 |
InChIキー |
PMOAJVZSNPYVAX-ZETCQYMHSA-N |
異性体SMILES |
CCCCCOC(=O)[C@@H]1CSC(=S)N1 |
正規SMILES |
CCCCCOC(=O)C1CSC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
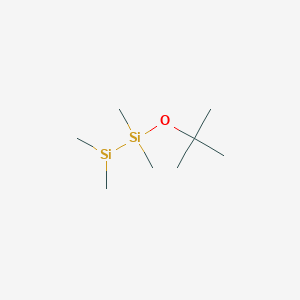
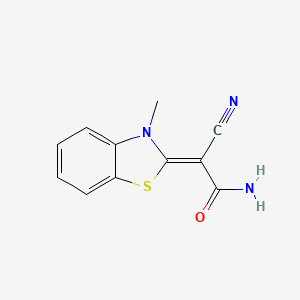
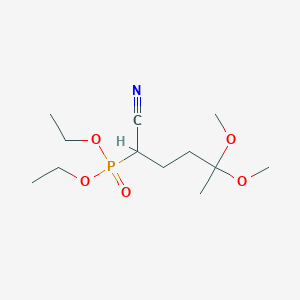

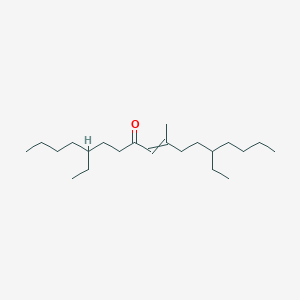
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)


![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)

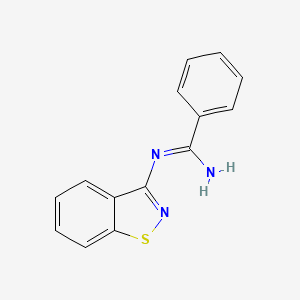
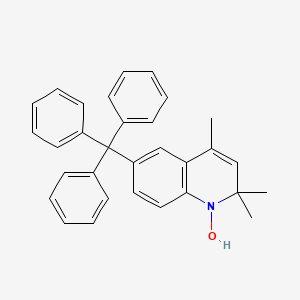
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
